6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one
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Overview
Description
6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is a complex organic compound that features a chromen-2-one core, a thiazolidine ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate. The bromination of the chromen-2-one core is achieved using bromine in acetic acid. The thiazolidine ring is introduced through a cyclization reaction involving 4-methoxybenzaldehyde and cysteine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and high-throughput screening of catalysts for the thiazolidine ring formation.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 4-Methoxy-2-(4-methoxyphenyl)thiazole
- 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one is unique due to its combination of a chromen-2-one core, a thiazolidine ring, and a bromine atom. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
6-bromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4S/c1-25-15-5-2-12(3-6-15)19-22(8-9-27-19)18(23)16-11-13-10-14(21)4-7-17(13)26-20(16)24/h2-7,10-11,19H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNIYKRYQDDQQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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